molecular formula C19H16ClN5O2S B278276 2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Cat. No. B278276
M. Wt: 413.9 g/mol
InChI Key: YOVMMYIRKWMWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine, particularly in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide have been studied extensively. This compound has been found to have anti-inflammatory, anti-cancer, and anti-infective properties. It has also been shown to have an effect on the immune system, as well as on various signaling pathways in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in lab experiments include its potential as a drug candidate for the treatment of various diseases. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide. These include further studies on its mechanism of action, as well as its potential as a drug candidate for the treatment of various diseases. Additionally, research could focus on optimizing the synthesis method for this compound, as well as investigating its potential side effects and toxicity.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a complex process that involves several steps. The initial step involves the preparation of 2-chlorophenol, which is then reacted with 2-bromoacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate compound is then reacted with 2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline to form the final product.

Scientific Research Applications

The compound 2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been found to have potential applications in scientific research. It has been shown to have activity against various diseases, including cancer, inflammation, and infectious diseases. This compound has been used in various studies to investigate its potential as a drug candidate for the treatment of these diseases.

properties

Product Name

2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Molecular Formula

C19H16ClN5O2S

Molecular Weight

413.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

InChI

InChI=1S/C19H16ClN5O2S/c1-11-9-13(18-24-25-12(2)22-23-19(25)28-18)7-8-15(11)21-17(26)10-27-16-6-4-3-5-14(16)20/h3-9H,10H2,1-2H3,(H,21,26)

InChI Key

YOVMMYIRKWMWRN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC=CC=C4Cl

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.